molecular formula C21H14ClNO3S B2890427 [4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114652-36-6

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2890427
CAS No.: 1114652-36-6
M. Wt: 395.86
InChI Key: CQTIFGBTBYOHGO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound featuring a 1,4-benzothiazine core modified with a 1,1-dioxido (sulfone) group, a 4-chlorophenyl substituent at the 4-position, and a phenyl methanone moiety at the 2-position.

Properties

IUPAC Name

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTIFGBTBYOHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps. One common method starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This compound undergoes a series of reactions, including reduction and cyclization, to form the benzothiazine core. The reaction conditions often involve the use of sodium borohydride in methanol for reduction, followed by cyclization with sulfur-containing reagents under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antihistamine agent. Its ability to interact with histamine receptors makes it a valuable candidate for the development of new therapeutic agents for the treatment of allergic reactions and other related conditions .

Industry

In the industrial sector, 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it an important intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the physiological effects of histamine, thereby reducing allergic symptoms. The molecular pathways involved in this process include the modulation of receptor activity and the subsequent downstream signaling events .

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : Compounds with bulkier substituents (e.g., 3,4-dimethylphenyl in ) may exhibit reduced conformational flexibility, impacting interactions with biological targets or material matrices.

Biological Activity

The compound 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule that belongs to the benzothiazin class. This compound is noted for its complex structure and potential biological activities, which make it a subject of interest in medicinal chemistry. The presence of functional groups such as chlorophenyl and methoxyphenyl enhances its lipophilicity, potentially influencing its interaction with various biological targets.

  • Molecular Formula : C22H16ClNO4S
  • Molecular Weight : 425.9 g/mol
  • CAS Number : 1114653-30-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may exert its effects by binding to these targets, inducing conformational changes that modulate their activity. This mechanism is crucial for understanding its therapeutic potential.

Biological Activity

Research indicates that compounds within the benzothiazin class exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that benzothiazins can exhibit moderate to strong antimicrobial properties. For instance, compounds similar to 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have demonstrated effectiveness against various bacterial strains in vitro.
  • Anticancer Properties : There is emerging evidence that benzothiazins may possess anticancer activity. For example, certain derivatives have shown potential in inhibiting cancer cell proliferation by disrupting cell cycle progression and inducing apoptosis.
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. Preliminary data suggests IC50 values indicating moderate inhibition against these enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family:

StudyCompoundActivityIC50 Value
3eAChE Inhibition10.4 μM
3bBChE Inhibition7.7 μM
PIB-SOsCell Cycle DisruptionN/A

These findings indicate a promising avenue for further research into the pharmacological applications of benzothiazins.

Computational Predictions

Advanced computational methods have been employed to predict the biological activity of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. Molecular docking studies suggest favorable interactions with target proteins, supporting the hypothesis of its potential as a therapeutic agent.

Q & A

Q. What synthetic strategies are recommended for the preparation of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?

The synthesis involves multi-step organic reactions starting with the construction of the benzothiazine core. Key steps include:

  • Core formation : Condensation of aromatic aldehydes with sulfur-containing precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Substituent introduction : Nucleophilic substitution or coupling reactions to attach the 4-chlorophenyl and phenyl methanone groups. Common reagents include palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura) .
  • Oxidation : Controlled oxidation with agents like hydrogen peroxide to achieve the 1,1-dioxide moiety . Purification typically employs column chromatography or HPLC, with yields optimized by adjusting reaction temperatures (60–120°C) and catalyst loadings .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological validation includes:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., distinguishing aromatic protons at δ 6.8–8.2 ppm) .
  • Mass spectrometry (HRMS) : For molecular ion ([M+H]⁺) matching the theoretical mass (C₂₃H₁₅ClNO₃S: ~444.7 g/mol) .
    • X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate stereochemistry. Data collection requires single crystals grown via slow evaporation (e.g., in DMSO/EtOH mixtures) .

Q. What preliminary biological screening assays are appropriate for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), assessing IC₅₀ values relative to doxorubicin .
  • Anti-inflammatory effects : COX-2 inhibition assays using ELISA kits to measure prostaglandin E₂ suppression .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, methoxy groups) impact biological activity in benzothiazine derivatives?

Comparative studies (Table 1) reveal:

Substituent PositionFunctional GroupBiological Activity TrendReference
4-PhenylClEnhanced antimicrobial
6-PositionFIncreased anticancer potency (IC₅₀ ↓20–40%)
3,4-DimethoxyOCH₃Improved COX-2 inhibition (IC₅₀ ~5 µM)
Mechanistic Insight : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilic interactions with enzyme active sites, while methoxy groups improve solubility and membrane permeability .

Q. What computational methods can predict the binding affinity of this compound to therapeutic targets?

Advanced workflows include:

  • Molecular docking (AutoDock Vina) : To model interactions with targets like DNA gyrase (PDB: 1KZN) or EGFR (PDB: 1M17). Key parameters: grid box size 25 ų, exhaustiveness = 20 .
  • QSAR modeling : Using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity (R² > 0.85 in validation sets) .
  • MD simulations (GROMACS) : Assessing ligand-protein stability over 100 ns trajectories, with RMSD < 2.0 Å indicating stable binding .

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?

Strategies include:

  • Data collection : High-resolution (<1.0 Å) datasets from synchrotron sources to mitigate twinning .
  • Refinement (SHELXL) : Using TWIN/BASF commands for twinned data and PART/SUMP constraints for disordered moieties .
  • Validation tools : PLATON’s ADDSYM to check for missed symmetry and R1/Rfree convergence < 5% discrepancy .

Q. How should contradictory data (e.g., varying IC₅₀ values across studies) be addressed?

Methodological harmonization is critical:

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hrs) .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for variability (I² < 50% acceptable) .

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